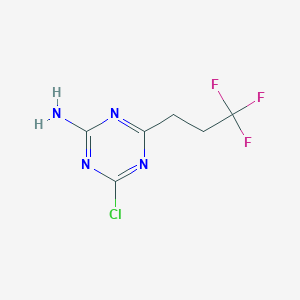
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, a trifluoropropyl group at the 6-position, and an amine group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine and 3,3,3-trifluoropropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or acetonitrile. The reaction temperature is maintained at a specific range, usually between 0°C to 50°C, to ensure optimal yield.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like triethylamine or sodium hydroxide are employed to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistency and efficiency. The process may include:
Batch Processing: The compound is synthesized in batches, with each batch undergoing rigorous quality control checks.
Continuous Flow Processing: Advanced techniques such as continuous flow processing may be employed to enhance production rates and reduce waste.
化学反応の分析
Types of Reactions
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed. The reactions are conducted under controlled conditions to prevent side reactions.
Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and hydrolyzed products, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors, altering cellular signaling and function.
Induction of Apoptosis: In biological systems, it may induce apoptosis (programmed cell death) in cancer cells, contributing to its potential anticancer activity.
類似化合物との比較
Similar Compounds
4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a triazine ring.
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazine: Lacks the amine group at the 2-position.
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern and the presence of both a chloro and trifluoropropyl group, which confer distinct chemical and biological properties
特性
分子式 |
C6H6ClF3N4 |
|---|---|
分子量 |
226.59 g/mol |
IUPAC名 |
4-chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H6ClF3N4/c7-4-12-3(13-5(11)14-4)1-2-6(8,9)10/h1-2H2,(H2,11,12,13,14) |
InChIキー |
SBVNNHVWCTXYQJ-UHFFFAOYSA-N |
正規SMILES |
C(CC(F)(F)F)C1=NC(=NC(=N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162280.png)
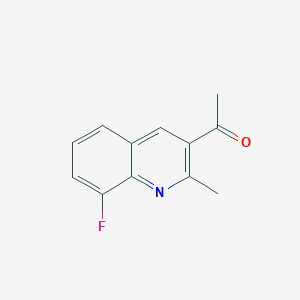

![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)

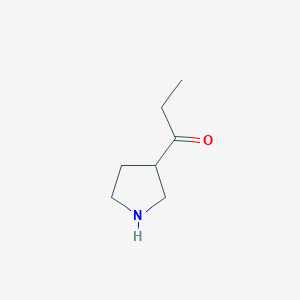
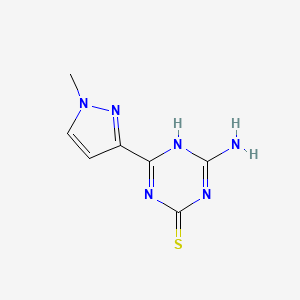

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)

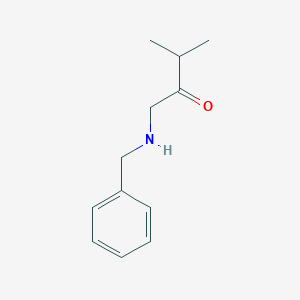
![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)


